cis-3,4-Dimethylcyclohexanone
Description
Contextual Significance of Substituted Cyclohexanones in Organic Chemistry
Substituted cyclohexanones are pivotal building blocks in organic synthesis and are fundamental to the study of stereochemistry. acs.orgnih.gov The presence of a carbonyl group and alkyl substituents on the cyclohexane (B81311) ring introduces complex stereochemical relationships that have been the subject of extensive research. acs.orgresearchgate.net
Cyclohexane and its derivatives are not planar molecules; they predominantly adopt a chair conformation to minimize angle and torsional strain. maricopa.edulibretexts.orgwikipedia.org In a chair conformation, substituents can occupy two distinct types of positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring). libretexts.orgwikipedia.org Due to steric interactions, specifically 1,3-diaxial interactions, larger substituents preferentially occupy the equatorial position to achieve a more stable conformation. maricopa.edulibretexts.org
The introduction of a carbonyl group to form cyclohexanone (B45756) slightly alters the ring's geometry, but the fundamental principles of chair conformations and substituent preferences remain. The stereochemistry of substituted cyclohexanones is crucial in determining the outcome of chemical reactions. tandfonline.comoup.com
Stereoisomerism, the arrangement of atoms in three-dimensional space, is a critical concept in cyclic systems. unacademy.comnih.gov For disubstituted cyclohexanes, such as dimethylcyclohexane, cis-trans isomerism arises. libretexts.orgmsu.edu In the cis isomer, the two substituents are on the same side of the ring, while in the trans isomer, they are on opposite sides. libretexts.orglibretexts.org This seemingly simple difference has profound implications for the molecule's physical, chemical, and biological properties. unacademy.comibchem.com The study of stereoisomerism in cyclic compounds is essential for understanding molecular recognition, enzyme-substrate interactions, and the design of stereospecific syntheses. nih.gov
Overview of cis-3,4-Dimethylcyclohexanone within Academic Research
While general research on substituted cyclohexanones is abundant, specific studies focusing solely on this compound are less common. However, its properties and behavior can be inferred from the extensive knowledge base on related compounds.
The "cis" designation in this compound signifies that the two methyl groups are on the same face of the cyclohexane ring. libretexts.org This specific arrangement dictates the possible chair conformations the molecule can adopt. In one chair conformation, one methyl group will be in an axial position while the other is in an equatorial position. A ring flip would result in the other methyl group becoming axial and the first becoming equatorial. The relative stability of these conformers is determined by the steric strain associated with the axial methyl group.
Table 1: Conformational Analysis of this compound
| Conformer | C3-Methyl Position | C4-Methyl Position | Relative Stability |
| 1 | Axial | Equatorial | Less Stable |
| 2 | Equatorial | Axial | Less Stable |
Note: The two chair conformers of this compound are degenerate in energy as in each a single methyl group is axial and the other equatorial, leading to similar steric strain in both.
The principles illustrated by this compound have relevance beyond pure organic chemistry. In medicinal chemistry, the precise three-dimensional structure of a molecule is critical for its biological activity. The stereochemical arrangement of substituents on a cyclic framework can dramatically affect how a molecule interacts with a biological target. Furthermore, in materials science, the conformational properties of cyclic molecules can influence the packing and bulk properties of materials. The study of such specific isomers contributes to a deeper, more predictive understanding of chemical behavior across various scientific fields.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,4R)-3,4-dimethylcyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-6-3-4-8(9)5-7(6)2/h6-7H,3-5H2,1-2H3/t6-,7+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCYWXYPRPCJOY-RQJHMYQMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)CC1C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC(=O)C[C@@H]1C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemical and Conformational Analysis of Cis 3,4 Dimethylcyclohexanone
Fundamental Principles of Cyclohexanone (B45756) Conformations
The cyclohexane (B81311) ring is not a planar hexagon; to alleviate angle and torsional strain, it adopts several non-planar conformations. libretexts.org The most stable of these is the chair conformation, which is the primary focus of stereochemical analysis.
The chair conformation is the most stable arrangement for a cyclohexane ring, as it minimizes both angle strain and torsional strain. libretexts.org In this conformation, all carbon-carbon bond angles are approximately 111°, close to the ideal tetrahedral angle of 109.5°, and all hydrogen atoms on adjacent carbons are staggered. libretexts.org
The bonds to substituents on the ring are classified into two types: axial and equatorial. Axial bonds are parallel to the principal axis of the ring, pointing either straight up or straight down, while equatorial bonds point out from the "equator" of the ring. youtube.comlibretexts.org
A crucial dynamic process in cyclohexane rings is the "ring flip" or "chair inversion." youtube.comwikipedia.org This is a rapid interconversion between two equivalent chair conformations. During a ring flip, all axial bonds become equatorial, and all equatorial bonds become axial. youtube.comwikipedia.org This process has an activation barrier of about 10 kcal/mol because it must pass through higher-energy intermediate conformations, such as the twist-boat and the highly unstable boat and half-chair forms. libretexts.orgmasterorganicchemistry.com At room temperature, this inversion is so rapid that the two chair forms are in equilibrium. wikipedia.org
When a cyclohexane ring bears substituents, the two chair conformers that result from a ring flip are often not identical or equal in energy. libretexts.org The conformer that is lower in energy will be more populated at equilibrium. anokaramsey.edu The energy difference between conformers arises primarily from steric strain, which is the repulsive interaction that occurs when atoms are forced into close proximity. csus.edu
The relative energies of different conformations can be depicted on an energy profile diagram. The chair conformation represents the energy minimum. libretexts.org The boat conformation is a high-energy state due to two main factors: steric hindrance between the "flagpole" hydrogens at the 1 and 4 positions, and torsional strain from eclipsed hydrogens along the sides. libretexts.org The twist-boat conformation is an intermediate in energy, as it alleviates some of this strain. libretexts.org For substituted cyclohexanes, the energy difference between the two non-equivalent chair forms determines the conformational equilibrium. chemistrysteps.com
| Conformation | Relative Energy (kJ/mol) | Key Strain Features |
| Chair | 0 | Lowest energy; no significant angle or torsional strain. libretexts.org |
| Twist-Boat | ~23 | More stable than the boat; reduced flagpole and torsional strain. libretexts.org |
| Boat | ~30 | High energy; significant flagpole steric strain and torsional strain. libretexts.org |
| Half-Chair | ~42 | Highest energy transition state for ring inversion. masterorganicchemistry.com |
Methyl Group Orientations and Steric Interactions in cis-3,4-Dimethylcyclohexanone
For this compound, the two methyl groups are on the same face of the ring. This geometric constraint leads to two distinct chair conformations through ring inversion. In one conformer, the C3-methyl group is axial and the C4-methyl group is equatorial (3a, 4e). After a ring flip, the C3-methyl group becomes equatorial and the C4-methyl group becomes axial (3e, 4a). The relative stability of these two conformers is determined by the sum of the steric interactions present in each.
A significant source of steric strain in chair conformations arises from 1,3-diaxial interactions. This refers to the steric repulsion between an axial substituent and the other two axial atoms (usually hydrogens) located on the same side of the ring, three carbons away. chemistrysteps.comlibretexts.orglumenlearning.com Substituents, especially bulky ones, are therefore more stable in the equatorial position where such interactions are absent. libretexts.orglibretexts.org
In the context of this compound:
Conformer A (3a, 4e): The axial methyl group at the C3 position experiences a 1,3-diaxial interaction with the axial hydrogen at the C5 position. The C1 position has no axial hydrogen due to the carbonyl group, which slightly reduces the strain compared to a standard dimethylcyclohexane. The equatorial methyl group at C4 does not have 1,3-diaxial interactions.
Conformer B (3e, 4a): The axial methyl group at the C4 position experiences 1,3-diaxial interactions with the axial hydrogens at the C2 and C6 positions. The equatorial methyl group at C3 is free from this type of strain.
The conformer that places the greater number of bulky groups in equatorial positions is generally favored. Given that the 1,3-diaxial interactions in Conformer B (involving C2, C4, and C6) are more numerous than in Conformer A (involving C3 and C5, with C1 being a ketone), Conformer A is predicted to be the more stable of the two.
Gauche butane (B89635) interactions are another form of steric strain, equivalent to the strain in the gauche conformer of butane, which has an energy cost of approximately 3.8 kJ/mol (0.9 kcal/mol). csus.edulibretexts.org This type of interaction occurs between groups on adjacent carbons that have a dihedral angle of 60°. In substituted cyclohexanes, 1,3-diaxial interactions can be viewed as a result of two gauche butane interactions. libretexts.orglibretexts.org For instance, an axial methyl group is gauche to the ring carbons two positions away (e.g., the C1-C2 bond is gauche to the C3-C4 bond in a chair). masterorganicchemistry.com
In this compound, the two adjacent methyl groups also introduce a gauche interaction between them.
In both the (3a, 4e) and (3e, 4a) conformations, the relationship between the C3-methyl and C4-methyl groups is gauche.
The total strain energy of each conformer is a sum of all interactions. The conformer with the axial methyl group at C4 (Conformer B) has four 1,3-diaxial interactions (two for the methyl group with H's on C2 and C6) plus the gauche interaction between the methyl groups. libretexts.org The conformer with the axial methyl at C3 (Conformer A) has fewer 1,3-diaxial interactions (one with the H on C5) plus the methyl-methyl gauche interaction.
Therefore, the diequatorial-like conformer (3e, 4a flipped to place the larger group equatorial if possible) is generally more stable. In this specific cis-3,4 isomer, the conformational preference will favor the chair form where the C4-methyl is equatorial and the C3-methyl is axial to minimize the more significant 1,3-diaxial interactions.
| Interaction Type | Approximate Energy Cost (kJ/mol) |
| H-CH₃ (1,3-Diaxial) | 3.8 libretexts.org |
| CH₃-CH₃ (gauche) | 3.8 libretexts.org |
Theoretical and Computational Investigations
To precisely quantify the energy differences between conformers of this compound, theoretical and computational methods are employed. sapub.orgsapub.org Techniques such as molecular mechanics, ab initio calculations, and density functional theory (DFT) can be used to calculate the potential energy of different molecular geometries. acs.org
These computational approaches allow for the optimization of the structure to find the lowest energy conformations. sapub.org By calculating the energies of both the (3a, 4e) and (3e, 4a) chair conformers, as well as the transition states for ring inversion, a detailed potential energy surface can be generated. This provides quantitative data on the relative stability of the conformers and the energy barrier for their interconversion. Such studies would confirm that the conformer with fewer and less severe steric interactions is the most stable, providing precise energy differences (ΔG°) that can be used to calculate the equilibrium constant (Keq) for the conformational equilibrium. sapub.org
Hypothetical Computational Energy Data
| Conformer | Relative Energy (kJ/mol) | Predicted Equilibrium Population (%) |
|---|---|---|
| (3a, 4e) | 0.00 | ~85% |
| (3e, 4a) | 4.50 | ~15% |
Note: The values in this table are illustrative examples based on stereochemical principles and are not from a specific published study on this compound.
Molecular Mechanics (MM) Calculations for Conformational Energy Minimization
Molecular mechanics (MM) serves as a foundational computational tool for evaluating the steric energy of different molecular conformations. By treating molecules as a collection of atoms governed by classical physics (a force field), MM calculations can efficiently minimize the energy of a structure to predict its most stable conformers.
For this compound, the primary conformational equilibrium involves the interconversion between two chair forms. In one conformer, the C3-methyl group is in an axial (a) position and the C4-methyl group is in an equatorial (e) position. In the ring-flipped conformer, the C3-methyl becomes equatorial (e) and the C4-methyl becomes axial (a).
MM calculations would quantify the steric strain associated with each conformer. The primary sources of strain in these structures are:
1,3-Diaxial Interactions: An axial substituent experiences steric repulsion from other axial atoms or groups at the C1 and C5 positions relative to it. An axial methyl group typically introduces about 1.7 to 1.8 kcal/mol of strain. utexas.edu
Gauche Butane Interactions: For adjacent substituents, a gauche relationship (60° dihedral angle) introduces steric strain, valued at approximately 0.9 kcal/mol. utexas.edu
In this compound, the analysis is complicated by the C1 carbonyl group, which slightly flattens the ring and modifies the ideal bond angles. However, a simplified estimation of steric energy can be made. The conformer with the C4-methyl group in the axial position would experience significant 1,3-diaxial interactions. Conversely, the conformer with the C3-methyl in the axial position would also have notable steric strain. MM calculations would precisely model the bond lengths, angles, and non-bonded interactions to determine which of these chair conformers represents the global energy minimum.
Interactive Data Table 1: Illustrative Molecular Mechanics (MM2) Energy Minimization Results for this compound Conformers
Note: The following data is illustrative, based on established principles of conformational analysis, as specific MM calculation results for this compound are not available in the cited literature. The values represent the type of output generated by such a study.
| Conformer (C3-Me, C4-Me) | Key Steric Interactions | Estimated Steric Energy (kcal/mol) | Relative Energy (kcal/mol) | Predicted Population (298 K) |
| Equatorial, Axial | 1,3-Diaxial (C4-Me with H6ax, H2ax) | ~1.9 | 0.2 | ~40% |
| Axial, Equatorial | 1,3-Diaxial (C3-Me with H5ax, H1-carbonyl) | ~1.7 | 0.0 | ~60% |
Ab Initio and Density Functional Theory (DFT) Studies of Conformational Equilibria
While MM methods are powerful, Ab Initio and Density Functional Theory (DFT) provide a more accurate quantum mechanical description of molecular systems. These methods solve the electronic structure of the molecule to yield more reliable energies and geometries. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311+G**), are widely used for the conformational analysis of substituted cyclohexanones. researchgate.net
A DFT study of this compound would provide:
Optimized Geometries: Precise bond lengths, bond angles, and dihedral angles for each stable conformer, revealing subtle distortions from the ideal chair structure caused by the carbonyl group and methyl substituents.
Accurate Relative Energies: High-accuracy calculations of the electronic energy differences (ΔE) and Gibbs free energy differences (ΔG) between the (3e, 4a) and (3a, 4e) chair conformers. This allows for a more reliable prediction of the conformational equilibrium.
Transition State Analysis: Calculation of the energy barrier for the ring-flip interconversion between the two chair forms, providing insight into the kinetics of the conformational equilibrium.
Studies on related systems show that DFT is essential for capturing the complex interplay of steric and electronic effects that govern conformational preferences in cyclic ketones. cdnsciencepub.comua.es
Interactive Data Table 2: Representative DFT (B3LYP/6-311+G ) Output for this compound**
Note: This table is a representative example of the data that would be obtained from a DFT study, as specific literature on this molecule is not available.
| Parameter | Conformer 1 (3e, 4a) | Conformer 2 (3a, 4e) |
| Relative Gibbs Free Energy (ΔG, kcal/mol) | 0.15 | 0.00 |
| C1=O Bond Length (Å) | 1.215 | 1.214 |
| C3-C4-C5-C6 Dihedral Angle (°) | -54.2 | -55.8 |
| C3-C(Me) Bond Length (Å) | 1.538 | 1.541 |
| C4-C(Me) Bond Length (Å) | 1.542 | 1.539 |
Molecular Dynamics Simulations for Dynamic Conformational Behavior
Molecular Dynamics (MD) simulations offer a powerful approach to understanding the time-dependent behavior of molecules. mdpi.com By solving Newton's equations of motion for all atoms in the system over a period of time, MD provides a "movie" of the molecule's dynamic motions, including conformational changes. acs.org
For this compound, an MD simulation would reveal:
Conformational Sampling: The simulation would explore the potential energy surface of the molecule, showing the relative time spent in each chair conformation as well as any transient boat or twist-boat states.
Ring Inversion Dynamics: The frequency and pathways of ring-flipping events can be directly observed and quantified, providing the rate constant for the interconversion between the two chair forms.
Solvent Effects: MD simulations are typically performed in an explicit solvent box (e.g., water or chloroform), allowing for the investigation of how solvent molecules influence the conformational equilibrium through intermolecular interactions.
Studies on similar cyclohexane systems have shown that the dynamic interconversion between various conformations is crucial for understanding molecular reactivity and properties. nih.gov
Comparative Conformational Analysis with Related Dimethylcyclohexane Isomers
To fully understand the conformational behavior of this compound, it is instructive to compare it with its non-ketonic analogues: cis-1,2-, cis-1,3-, and cis-1,4-dimethylcyclohexane.
Insights from cis-1,2-, cis-1,3-, and cis-1,4-Dimethylcyclohexanes
cis-1,2-Dimethylcyclohexane: This isomer exists as a pair of rapidly interconverting and energetically equivalent chair conformers. openstax.org In each conformer, one methyl group is axial and the other is equatorial (a,e ⇌ e,a). libretexts.orglibretexts.org The total steric strain in each conformer is the sum of one axial methyl group's 1,3-diaxial interactions (~1.7 kcal/mol) and one methyl-methyl gauche interaction (~0.9 kcal/mol), totaling approximately 2.6-2.7 kcal/mol. openstax.orglibretexts.org
cis-1,3-Dimethylcyclohexane (B1347349): This isomer has two distinct chair conformers: a diaxial (a,a) form and a diequatorial (e,e) form. The diequatorial conformer is significantly more stable as it has no 1,3-diaxial interactions involving the methyl groups. libretexts.orgstudy.com The diaxial form suffers from severe steric repulsion between the two axial methyl groups, making its contribution to the equilibrium negligible. spcmc.ac.in Therefore, cis-1,3-dimethylcyclohexane exists almost exclusively in the diequatorial conformation. libretexts.org
cis-1,4-Dimethylcyclohexane: Similar to the cis-1,2 isomer, this molecule exists as two equivalent and rapidly interconverting chair conformations, each with one axial and one equatorial methyl group (a,e ⇌ e,a). spcmc.ac.inpearson.com Each conformer possesses the steric strain associated with one axial methyl group (~1.7-1.8 kcal/mol). utexas.edu
Interactive Data Table 3: Conformational Data for cis-Dimethylcyclohexane Isomers
| Isomer | Most Stable Conformation(s) | Key Steric Interactions | Relative Free Energy (ΔG°) of Unstable Conformer (kcal/mol) |
| cis-1,2-Dimethylcyclohexane | (a,e) and (e,a) are equivalent | 1,3-diaxial (1 Me), Me-Me gauche | 0 libretexts.orglibretexts.org |
| cis-1,3-Dimethylcyclohexane | (e,e) | None (for methyl groups) | >5 (for a,a conformer) spcmc.ac.in |
| cis-1,4-Dimethylcyclohexane | (a,e) and (e,a) are equivalent | 1,3-diaxial (1 Me) | 0 spcmc.ac.in |
Influence of the Ketonic Carbon on Ring Puckering and Substituent Preferences
The replacement of a CH₂ group in cyclohexane with a C=O group to form cyclohexanone introduces significant changes to the ring's geometry and conformational energetics.
Ring Flattening: The sp² hybridized carbonyl carbon and its adjacent carbons (C2 and C6) lie in a plane. This causes a general flattening of that end of the ring compared to the more puckered sp³ hybridized structure of cyclohexane. researchgate.net This flattening alters the dihedral angles throughout the ring.
Modified 1,3-Diaxial Interactions: The change in ring geometry affects the distances and angles between substituents. In this compound, the axial methyl group at C3 would interact with the axial hydrogen at C5 and the pseudo-axial lone pair of the carbonyl oxygen. The axial methyl group at C4 would interact with the axial hydrogens at C2 and C6. The flattening at the C1 position can reduce the steric strain of an axial substituent at C3 compared to an equivalent substituent in cyclohexane, while potentially altering the strain for a C4 axial group.
Electronic Effects: The polar C=O bond can introduce dipole-dipole interactions with substituents, which can influence conformational preferences, particularly for polar substituents. For the non-polar methyl groups in this compound, this effect is less pronounced than steric factors.
In essence, the presence of the ketonic carbon breaks the symmetry seen in cis-1,2-dimethylcyclohexane. The two chair conformers of this compound—(3a, 4e) and (3e, 4a)—are no longer energetically equivalent. The subtle changes in ring puckering mean that the steric environment of an axial methyl group at C3 is different from that at C4, leading to a conformational equilibrium that favors one chair form over the other.
Advanced Spectroscopic Elucidation of Cis 3,4 Dimethylcyclohexanone Stereochemistry
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignments
NMR spectroscopy provides a detailed insight into the electronic environment of atomic nuclei, allowing for the determination of connectivity and spatial relationships within a molecule. In the context of cis-3,4-Dimethylcyclohexanone, both proton (¹H) and carbon-13 (¹³C) NMR are crucial for an unambiguous stereochemical assignment. The cis configuration, where both methyl groups are on the same face of the cyclohexane (B81311) ring, leads to specific and predictable NMR spectral features that distinguish it from its trans counterpart.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy is a primary tool for determining the stereochemistry of substituted cyclohexanones. The chemical shifts of the ring protons and the methyl groups, along with the spin-spin coupling constants between adjacent protons, provide a wealth of structural information.
The chemical shifts (δ) in ¹H NMR are highly sensitive to the local electronic and magnetic environment of the protons. In this compound, the two methyl groups exist in different environments relative to the carbonyl group and the cyclohexane ring, which would be expected to give rise to distinct signals.
Due to rapid chair-chair interconversion at room temperature, the observed chemical shifts are a weighted average of the axial and equatorial positions for each proton. The protons on carbons bearing the methyl groups (H-3 and H-4) and the adjacent methylene (B1212753) protons (H-2, H-5, and H-6) will exhibit complex multiplets. The precise chemical shifts are influenced by anisotropic effects from the carbonyl group and steric interactions.
A hypothetical ¹H NMR data table based on typical values for substituted cyclohexanones is presented below. Actual experimental values are required for a definitive analysis.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| CH₃ (at C-3) | ~0.9 - 1.1 | Doublet |
| CH₃ (at C-4) | ~0.9 - 1.1 | Doublet |
| Ring Protons | ~1.5 - 2.5 | Multiplets |
Note: This table is illustrative. Specific experimental data for this compound is necessary for accurate assignments.
The vicinal coupling constant (³J) between two protons on adjacent carbons is dependent on the dihedral angle (φ) between them, as described by the Karplus equation. This relationship is fundamental to determining the relative stereochemistry in cyclic systems.
In a chair conformation of a cyclohexane ring, the dihedral angles between adjacent axial-axial (aa), axial-equatorial (ae), and equatorial-equatorial (ee) protons are approximately 180°, 60°, and 60°, respectively. These correspond to distinctly different coupling constants:
³J_aa_ : Typically large, in the range of 10-13 Hz.
³J_ae_ : Typically small, in the range of 2-5 Hz.
³J_ee_ : Typically small, in the range of 2-5 Hz.
For this compound, one methyl group will preferentially occupy an equatorial position to minimize steric strain, forcing the other to be axial in one chair conformation, and vice-versa in the flipped chair. The analysis of the coupling patterns of the H-3 and H-4 protons would reveal the dominant conformation and confirm the cis relationship. For instance, if H-3 is axial, it would exhibit a large coupling to an adjacent axial proton and a small coupling to an adjacent equatorial proton.
| Coupling Type | Typical Dihedral Angle (φ) | Expected Coupling Constant (³J, Hz) |
| Axial-Axial | ~180° | 10 - 13 |
| Axial-Equatorial | ~60° | 2 - 5 |
| Equatorial-Equatorial | ~60° | 2 - 5 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy provides complementary information to ¹H NMR, offering insights into the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their substitution and stereochemical environment.
The chemical shifts of the carbon atoms in the cyclohexane ring and the methyl substituents are influenced by steric and electronic effects. The carbonyl carbon (C-1) is typically observed in the downfield region of the spectrum (around 210 ppm). The carbons bearing the methyl groups (C-3 and C-4) will have their chemical shifts influenced by the alpha and beta effects of the methyl substituents.
In the cis isomer, steric compression between the two methyl groups (a γ-gauche effect) can cause an upfield (shielding) shift for the methyl carbons and the ring carbons compared to a less sterically hindered environment.
A predicted ¹³C NMR data table is provided below, illustrating the expected chemical shift regions.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (C-1) | ~210 - 215 |
| CH₂ (Ring) | ~20 - 45 |
| CH (C-3 & C-4) | ~30 - 50 |
| CH₃ | ~15 - 25 |
Note: This table is for illustrative purposes. Precise experimental data is required for definitive assignments.
¹³C NMR is particularly useful for distinguishing between stereoisomers. The number of unique carbon signals in the spectrum is indicative of the molecule's symmetry. For this compound, which is chiral and lacks a plane of symmetry, all eight carbon atoms are chemically non-equivalent and should, in principle, give rise to eight distinct signals. In contrast, the trans isomer may exhibit a different number of signals depending on its conformational preferences and symmetry. The specific chemical shifts, particularly for the methyl groups and the C-3/C-4 carbons, will differ significantly between the cis and trans isomers due to the different steric environments, providing a clear method for differentiation.
Two-Dimensional (2D) NMR Techniques
Two-dimensional NMR spectroscopy provides a powerful, non-invasive means to map the intricate network of connectivity and spatial relationships within a molecule. By dispersing spectral information into two frequency dimensions, it resolves the signal overlap often encountered in one-dimensional spectra and reveals correlations between nuclei.
For this compound, the molecule exists as a dynamic equilibrium of two chair conformations. In one conformation, the methyl groups occupy axial (3-Me) and equatorial (4-Me) positions, while in the other, they are equatorial (3-Me) and axial (4-Me). 2D NMR is crucial for assigning signals to specific protons and carbons and for deducing the dominant conformation and the cis stereochemistry.
(Figure: Atom numbering for this compound used for NMR assignments.)Correlated Spectroscopy (COSY) is a homonuclear experiment that identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²J or ³J coupling). The resulting 2D map displays the standard 1D proton spectrum on both axes, with cross-peaks indicating which protons are coupled.
For this compound, a COSY experiment would reveal the complete proton connectivity around the cyclohexanone (B45756) ring. Key expected correlations would include:
The proton at C3 (H3) showing a cross-peak with the protons on the adjacent C2 and C4 carbons.
The proton at C4 (H4) correlating with the protons on C3 and C5.
The methyl protons at C3 (3-CH₃) would show a correlation to H3, and the methyl protons at C4 (4-CH₃) would correlate with H4.
The protons at C2 would show correlations to H3 and their geminal partner on C2, as well as the protons on C6 adjacent to the carbonyl group.
This network of correlations allows for the unambiguous tracing of the carbon skeleton's proton framework, confirming the 3,4-disubstitution pattern.
Table 1: Illustrative COSY Correlations for this compound
| Proton (δ ppm) | Correlating Protons (δ ppm) | Interpretation |
|---|---|---|
| H3 | H2a, H2e, H4, 3-CH₃ | Proton at C3 is coupled to protons on C2, C4, and its methyl group. |
| H4 | H3, H5a, H5e, 4-CH₃ | Proton at C4 is coupled to protons on C3, C5, and its methyl group. |
| H2a, H2e | H3, H6a, H6e | Methylene protons at C2 are coupled to H3 and protons at C6. |
| H5a, H5e | H4, H6a, H6e | Methylene protons at C5 are coupled to H4 and protons at C6. |
While COSY reveals through-bond connectivity, Nuclear Overhauser Effect Spectroscopy (NOESY) identifies nuclei that are close in space (typically within 5 Å), regardless of whether they are directly bonded. This is paramount for determining stereochemistry. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons, making it highly sensitive to geometry.
In this compound, the key to confirming the cis relationship lies in observing NOEs between the protons of the two methyl groups and the ring protons. The dominant chair conformation can be elucidated by examining the spatial relationships:
Diaxial Interactions: Strong NOE cross-peaks are expected between protons in a 1,3-diaxial relationship. For instance, in the conformer with an axial methyl group at C3, a strong NOE would be observed between the 3-CH₃ protons and the axial protons at C5 (H5a) and C1 (if applicable).
Cis-Substituent Proximity: Crucially, a definitive NOE cross-peak between the protons of the C3-methyl group and the proton on C4 (H4), and between the C4-methyl group and the proton on C3 (H3), would strongly support the cis configuration. In a trans isomer, these groups would be too far apart to generate a significant NOE. Specifically, an NOE between an axial methyl group and an adjacent equatorial proton is a hallmark of this arrangement.
Table 2: Key Diagnostic NOESY Correlations for Confirming cis-Stereochemistry
| Proton 1 | Proton 2 | Expected Intensity | Interpretation |
|---|---|---|---|
| 3-CH₃ | H4 | Medium | Proximity confirms the cis relationship between the 3-methyl group and the C4 proton. |
| 4-CH₃ | H3 | Medium | Proximity confirms the cis relationship between the 4-methyl group and the C3 proton. |
| H2-axial | H4-axial | Strong | 1,3-diaxial interaction, indicative of chair conformation. |
| H2-axial | H6-axial | Strong | 1,3-diaxial interaction across the carbonyl group. |
Heteronuclear correlation experiments link the proton spectrum to the carbon spectrum.
HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies which protons are directly attached to which carbon atoms. Each cross-peak in the HSQC spectrum correlates the chemical shift of a proton with that of the carbon it is bonded to. This allows for the definitive assignment of each carbon atom that bears protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). It is invaluable for identifying quaternary carbons (like the carbonyl C1) and for piecing together the molecular framework. For this compound, key HMBC correlations would include:
Correlations from the methyl protons (3-CH₃ and 4-CH₃) not only to their attached carbons (C3 and C4) but also to the adjacent ring carbons.
Correlations from the ring protons (H2, H6) to the carbonyl carbon (C1), confirming its position.
Table 3: Expected HSQC and HMBC Correlations for this compound
| Experiment | Proton (δ ppm) | Correlating Carbon (δ ppm) | Interpretation |
|---|---|---|---|
| HSQC | 3-CH₃ | C7 (methyl carbon) | Direct one-bond C-H correlation. |
| HSQC | H4 | C4 | Direct one-bond C-H correlation. |
| HMBC | 3-CH₃ | C2, C3, C4 | Two- and three-bond correlations confirming methyl position at C3. |
| HMBC | H2, H6 | C1 (Carbonyl) | Three-bond correlation from C2/C6 protons to the carbonyl carbon. |
Vibrational Spectroscopy (IR and Raman) in Conformational Research
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The frequencies of these vibrations are sensitive to bond strength, atomic mass, and molecular geometry, making them powerful tools for studying conformational isomers and ring strain.
For this compound, several vibrational modes are particularly informative:
Carbonyl (C=O) Stretch: The C=O stretching frequency in cyclohexanones is highly sensitive to ring conformation and strain. In a typical unstrained chair conformation, this band appears around 1715 cm⁻¹. The presence of axial substituents alpha to the carbonyl can slightly alter this frequency. The precise position of the C=O stretch can provide insight into the equilibrium between the two chair conformers.
C-H Bending and Rocking Modes: The "fingerprint region" (below 1500 cm⁻¹) contains a wealth of complex vibrations, including C-H bending and methyl rocking modes. These frequencies are exquisitely sensitive to the local stereochemical environment. Changes in the axial or equatorial orientation of the methyl groups lead to distinct patterns in this region.
Increased ring strain, which might occur in a less stable conformation (e.g., a twist-boat) or be induced by bulky substituents, would typically cause a shift in vibrational frequencies. For instance, an increase in the C=O stretching frequency often correlates with increased strain in the ring system.
The two chair conformers of this compound have different symmetries and spatial arrangements, leading to distinct IR and Raman spectra. Although these conformers rapidly interconvert at room temperature, low-temperature spectroscopic studies can sometimes "freeze out" the individual isomers.
Symmetry and Activity: The selection rules for IR and Raman spectroscopy are different. Vibrations that cause a change in the dipole moment are IR active, while those that cause a change in polarizability are Raman active. The subtle differences in the symmetry of the two chair conformers would result in variations in the intensity and presence of certain bands in their respective IR and Raman spectra.
Axial vs. Equatorial Bands: Spectroscopic studies on substituted cyclohexanes have identified characteristic frequency ranges for vibrations associated with axial and equatorial substituents. For example, the C-H stretching and bending modes of an axial methyl group will differ slightly from those of an equatorial methyl group due to their different steric environments. By carefully analyzing these bands, the dominant conformation in the equilibrium can be inferred.
Table 4: Characteristic Vibrational Frequencies for Conformational Analysis
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Significance |
|---|---|---|
| C=O Stretch | 1710 - 1725 | Sensitive to ring conformation and local electronic effects. |
| CH₃ Symmetric Bend | 1370 - 1380 | Position can differ slightly for axial vs. equatorial methyl groups. |
| CH₂ Wagging/Twisting | 1150 - 1350 | Complex bands sensitive to overall ring conformation. |
| Ring Vibrations | 800 - 1200 | The "fingerprint" region provides a unique signature for each conformer. |
By integrating the connectivity data from COSY, the spatial information from NOESY, the C-H framework from HSQC/HMBC, and the conformational insights from IR/Raman spectroscopy, a complete and unambiguous picture of the stereochemistry and structure of this compound can be constructed.
Mass Spectrometry (MS) in Structural Characterization for Research Purposes
Mass spectrometry stands as a pivotal analytical technique in the structural elucidation of organic compounds, providing valuable information regarding molecular weight and fragmentation patterns. In the context of this compound, mass spectrometry is instrumental for confirming its molecular formula and for distinguishing it from its isomers through detailed analysis of its fragmentation pathways. This section delves into the application of mass spectrometry for the structural characterization of this compound and its derivatives for research applications.
The electron ionization (EI) mass spectrum of 3,4-dimethylcyclohexanone (B1585827) is characterized by a series of fragment ions that provide a fingerprint for its molecular structure. The fragmentation of this compound is governed by established principles for cyclic ketones, primarily initiated by the ionization of the non-bonding electrons of the carbonyl oxygen, followed by alpha-cleavage of the adjacent carbon-carbon bonds.
The initial ionization event results in the formation of a molecular ion (M⁺•). For this compound, with a molecular formula of C₈H₁₄O, the molecular ion peak is observed at a mass-to-charge ratio (m/z) of 126. Subsequent fragmentation of the molecular ion leads to the formation of various daughter ions. The primary fragmentation pathway for cyclohexanones involves the cleavage of the C1-C2 or C1-C6 bond (alpha-cleavage). For 3,4-dimethylcyclohexanone, this initial cleavage is followed by a series of rearrangements and further bond scissions, leading to the characteristic fragment ions observed in the mass spectrum.
While specific research on the fragmentation of novel derivatives of this compound is not extensively documented in publicly available literature, general principles of mass spectrometry allow for the prediction of their fragmentation patterns. The introduction of new functional groups would be expected to create alternative fragmentation pathways, influenced by the stability of the resulting carbocations and radical species. For instance, the presence of a hydroxyl group would likely lead to a prominent water loss peak (M-18), while an additional alkyl chain could result in fragmentation patterns characteristic of alkanes.
The table below outlines the major fragment ions observed in the mass spectrum of 3,4-dimethylcyclohexanone, which are anticipated to be the foundational fragments for its cis isomer.
| m/z | Proposed Fragment | Relative Intensity (%) |
| 126 | [C₈H₁₄O]⁺• (Molecular Ion) | 25 |
| 111 | [M - CH₃]⁺ | 15 |
| 83 | [M - C₃H₇]⁺ | 60 |
| 69 | [C₅H₉]⁺ or [C₄H₅O]⁺ | 100 |
| 55 | [C₄H₇]⁺ | 85 |
| 41 | [C₃H₅]⁺ | 70 |
Data is based on the NIST mass spectrum of 3,4-Dimethylcyclohexanone (stereochemistry not specified).
The base peak at m/z 69 is likely a result of significant rearrangement following the initial alpha-cleavage, leading to a stable carbocation. The relative abundances of these fragments can potentially be influenced by the stereochemistry of the methyl groups, although detailed studies comparing the cis and trans isomers are required to confirm this.
High-Resolution Mass Spectrometry (HRMS) is a powerful tool that allows for the determination of the exact mass of a molecule with a high degree of accuracy, typically to within a few parts per million (ppm). This precision enables the unequivocal determination of the elemental composition of the molecular ion and its fragments, which is a critical step in the identification of unknown compounds and the confirmation of synthesized molecules.
For this compound, the molecular formula is C₈H₁₄O. Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.000000 Da), hydrogen (¹H = 1.007825 Da), and oxygen (¹⁶O = 15.994915 Da), the theoretical monoisotopic mass of the neutral molecule can be calculated.
The exact mass of the molecular ion [C₈H₁₄O]⁺• would be experimentally determined by HRMS. This experimental value can then be compared to the calculated theoretical exact mass to confirm the elemental composition.
The table below shows the calculated exact masses for the molecular ion and some of the key fragments of this compound.
| Ion Formula | Calculated Exact Mass (Da) |
| [C₈H₁₄O]⁺• | 126.104465 |
| [C₇H₁₁O]⁺ | 111.080990 |
| [C₅H₇O]⁺ | 83.049690 |
| [C₄H₅O]⁺ | 69.034040 |
| [C₅H₉]⁺ | 69.070425 |
| [C₄H₇]⁺ | 55.054775 |
| [C₃H₅]⁺ | 41.039125 |
The ability of HRMS to provide exact mass measurements is invaluable in distinguishing between isobaric species (ions with the same nominal mass but different elemental compositions). For example, the fragment at m/z 69 could correspond to [C₄H₅O]⁺ or [C₅H₉]⁺. HRMS can readily differentiate between these two possibilities based on their distinct exact masses (69.034040 Da vs. 69.070425 Da), thus providing deeper insight into the fragmentation pathways. This level of certainty is crucial in the structural elucidation of novel derivatives of this compound, where unexpected fragmentation patterns may occur.
Synthetic Methodologies and Strategies for Cis 3,4 Dimethylcyclohexanone
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis provides a logical framework for devising synthetic routes by breaking down the target molecule into simpler, commercially available precursors. For cis-3,4-dimethylcyclohexanone, several key disconnections can be envisioned:
Functional Group Interconversion (FGI): The most straightforward disconnection involves the ketone functionality. This leads back to the corresponding secondary alcohol, cis-3,4-dimethylcyclohexanol. This precursor can then be obtained via stereoselective reduction of a cyclohexene (B86901) or hydrogenation of a phenol (B47542), suggesting a synthetic strategy focused on functional group manipulation of an existing carbocycle.
C-C Bond Disconnection (Cyclization-based):
Diels-Alder Approach: A [4+2] cycloaddition is a powerful tool for forming six-membered rings. Disconnecting the C2-C3 and C5-C6 bonds (alpha and beta to the carbonyl) suggests a reaction between a diene, such as 2-methyl-1,3-butadiene, and a dienophile like 3-buten-2-one. This would form a cyclohexene precursor, which upon hydrogenation would yield the saturated dimethylcyclohexanone. The stereochemistry would be established during the hydrogenation step.
Intramolecular Condensation: Disconnecting one of the C-C bonds within the ring, for instance, the C2-C3 bond, points towards an intramolecular reaction like a Dieckmann condensation of a substituted heptanedioate (B1236134) ester. The challenge in this approach is the synthesis of the acyclic precursor with the correct substitution pattern.
Conjugate Addition Approach: A disconnection at the C3-C4 bond suggests a Michael-type conjugate addition. This retrosynthetic step leads to 4-methyl-2-cyclohexenone and a methyl nucleophile (e.g., from an organocuprate). This is a potent strategy as the stereochemical outcome of the addition can often be controlled.
Direct and Indirect Synthetic Routes
Based on the retrosynthetic analysis, several synthetic routes have been developed, which can be broadly categorized by how the core carbocyclic ring is formed and functionalized.
The construction of the six-membered ring is a foundational step in many syntheses.
Diels-Alder Reaction: The Diels-Alder reaction provides a direct pathway to a cyclohexene ring system. A conceptual synthesis could involve the reaction between 2-methyl-1,3-butadiene and methyl vinyl ketone. The resulting 3,4-dimethyl-3-cyclohexenyl methyl ketone can then be hydrogenated to saturate the double bond and subsequently transformed into the target ketone. The stereoselectivity of the hydrogenation step is critical for achieving the desired cis isomer.
Cascade Michael-Aldol Reactions: Modern synthetic strategies employ cascade reactions to build molecular complexity efficiently. A double Michael addition, for example, can be used to construct highly substituted cyclohexanones with a high degree of diastereoselectivity. This involves the reaction of a suitable Michael donor with a dienone acceptor, where two new C-C bonds are formed in a tandem sequence to close the ring.
A common and effective strategy involves the synthesis of a substituted cyclohexane (B81311) ring followed by the introduction of the ketone functionality.
Hydrogenation of 3,4-Dimethylphenol (B119073): One of the most established routes begins with the catalytic hydrogenation of 3,4-dimethylphenol. This reduction of the aromatic ring typically proceeds with high stereospecificity, yielding predominantly the cis-3,4-dimethylcyclohexanol. The directing effect of the hydroxyl group and the choice of catalyst (e.g., rhodium or ruthenium) are crucial for this outcome.
Oxidation of cis-3,4-Dimethylcyclohexanol: The alcohol precursor obtained from phenol hydrogenation is then oxidized to the target ketone. A variety of oxidizing agents can be employed for this transformation, such as pyridinium (B92312) chlorochromate (PCC), or Swern and Dess-Martin oxidations, which are known for converting secondary alcohols to ketones efficiently without over-oxidation.
| Starting Material | Reagent(s) | Intermediate | Reagent(s) | Final Product |
| 3,4-Dimethylphenol | H₂, Catalyst (e.g., Rh/C) | cis-3,4-Dimethylcyclohexanol | Oxidizing Agent (e.g., PCC) | This compound |
| trans-4,5-Dimethylcyclohexene | O₃, then Me₂S | (Intermediate dialdehyde) | (Internal cyclization) | 3,4-Dimethylcyclohexanone (B1585827) |
Table 1: Examples of Functional Group Transformation Routes.
Stereoselective Synthesis Approaches
Achieving the desired cis configuration of the two methyl groups is the primary challenge in synthesizing this specific isomer. This requires methods that can control the diastereoselectivity of the key bond-forming steps.
The stereochemistry of the final product is often determined by the diastereoselective synthesis of a key intermediate.
Substrate-Controlled Hydrogenation: The catalytic hydrogenation of 3,4-dimethylphenol is a prime example of a substrate-controlled reaction. The aromatic ring is adsorbed onto the surface of the heterogeneous catalyst, and hydrogen is delivered from the same face, leading to the formation of the all-cis cyclohexanol (B46403) intermediate. While this method is often highly selective for the cis isomer, the exact diastereomeric ratio can be influenced by the reaction conditions.
Conjugate Addition to an Enone: Another powerful method is the 1,4-conjugate addition of a methyl group to 4-methyl-2-cyclohexenone. Using a Gilman reagent (a lithium dimethylcuprate), the methyl nucleophile adds to the β-carbon of the α,β-unsaturated ketone. The existing methyl group at the 4-position sterically directs the incoming nucleophile to the opposite face of the ring, leading to a trans relationship between the two methyl groups. Subsequent epimerization at the α-position (C-3) under basic conditions can then be used to thermodynamically favor the more stable this compound.
Maximizing the diastereomeric excess (d.e.) is crucial for an efficient synthesis. This is achieved by carefully optimizing reaction parameters that influence the transition state energies of the diastereomeric products.
For the hydrogenation of 3,4-dimethylphenol , the key factors include:
Catalyst: Noble metal catalysts like Rhodium-on-carbon (Rh/C) or Ruthenium are known to be highly effective. Bimetallic catalysts can also offer enhanced selectivity.
Solvent: The polarity of the solvent can influence the substrate's conformation and its interaction with the catalyst surface.
Hydrogen Pressure and Temperature: These parameters affect the rate and equilibrium of the reaction and can be tuned to maximize the formation of the desired stereoisomer.
For the conjugate addition route , control is achieved by:
Reagent Choice: The use of soft nucleophiles like organocuprates is essential for promoting 1,4-addition over direct 1,2-addition to the carbonyl group.
Temperature: These reactions are typically run at low temperatures (e.g., -78 °C) to enhance kinetic control and maximize diastereoselectivity.
Additives: Lewis acids can be used to activate the enone and may influence the stereochemical outcome of the addition.
| Method | Key Precursor | Critical Control Factors | Typical Stereochemical Outcome |
| Catalytic Hydrogenation | 3,4-Dimethylphenol | Catalyst type (Rh, Ru), H₂ pressure, temperature | High selectivity for cis isomer |
| Conjugate Addition | 4-Methyl-2-cyclohexenone | Organocuprate reagent, low temperature (-78 °C) | Kinetically controlled trans addition, followed by epimerization to cis |
Table 2: Factors Influencing Control of Diastereomeric Excess.
Diastereoselective Synthesis of this compound Precursors
Role of Substrate Control
The inherent stereochemistry of a starting material can be a powerful tool in directing the formation of new stereocenters, a concept known as substrate control. In the synthesis of this compound, the cis relationship between the two methyl groups can be established by employing cyclic precursors that already contain, or can be induced to form, the desired stereochemical arrangement.
One common strategy involves the catalytic hydrogenation of a 3,4-dimethylcyclohexenone precursor. The choice of catalyst and reaction conditions can significantly influence the facial selectivity of the hydrogen addition. For instance, heterogeneous catalysts like palladium on carbon (Pd/C) often direct hydrogenation from the less sterically hindered face of the molecule, which, depending on the conformation of the cyclohexenone ring, can favor the formation of the cis isomer. The presence of existing stereocenters in the substrate can further bias this process, guiding the incoming hydrogen atoms to a specific face of the double bond.
Enantioselective Synthesis for Chiral this compound
While substrate control can effectively establish the relative stereochemistry, the synthesis of a single enantiomer of this compound requires enantioselective methods. These strategies introduce chirality into the molecule in a controlled manner, leading to an excess of one enantiomer over the other.
Asymmetric Catalysis in Carbon-Carbon Bond Formation
Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules. In the context of this compound, asymmetric Michael additions to α,β-unsaturated ketones are particularly relevant. beilstein-journals.orgd-nb.infosemanticscholar.org The reaction of a suitable enolate with a nitroalkene, for example, catalyzed by a chiral organocatalyst, can generate a 1,4-dicarbonyl compound with high enantioselectivity. beilstein-journals.orgd-nb.info Subsequent intramolecular aldol (B89426) condensation and further transformations can then yield a chiral cyclohexanone (B45756) derivative. While direct application to this compound is not extensively documented, the principles of asymmetric Michael additions provide a clear pathway for its enantioselective synthesis. organic-chemistry.orgnih.gov
The development of novel chiral secondary amine catalysts, sometimes used in combination with co-catalysts, has enabled highly stereoselective tandem reactions to produce multifunctional cyclohexenone derivatives with excellent diastereo- and enantioselectivities. organic-chemistry.org These methods, which often involve iminium activation of aldehydes followed by an intramolecular Wittig reaction, demonstrate the potential for constructing complex chiral cyclohexenones from simple precursors. organic-chemistry.org
Use of Chiral Auxiliaries and Chiral Pool Building Blocks
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction. Once the desired stereochemistry is established, the auxiliary is removed. For the synthesis of chiral this compound, a chiral auxiliary could be attached to a cyclohexenone precursor to control the facial selectivity of a conjugate addition of a methyl group. The steric bulk and electronic properties of the auxiliary would block one face of the molecule, forcing the incoming nucleophile to attack from the opposite face, thereby creating a new stereocenter with a specific configuration.
Alternatively, the synthesis can commence from a readily available enantiopure starting material, a strategy known as the chiral pool approach. A suitably substituted chiral cyclic compound, derived from natural sources such as carbohydrates or terpenes, can serve as a template. Through a series of stereocontrolled reactions, the chiral pool starting material can be elaborated into the target chiral this compound, with the initial chirality of the starting material being transferred throughout the synthetic sequence.
Enantioselective Functionalization of Prochiral Precursors
Another powerful strategy involves the enantioselective functionalization of a prochiral precursor. A prochiral molecule is one that can be converted to a chiral molecule in a single step. In the context of this compound synthesis, a symmetrically substituted cyclohexanone could be desymmetrized through an enantioselective reaction. For example, the enantioselective enzymatic reduction of a 3,4-dimethylenecyclohexanone using a dehydrogenase could yield a chiral allylic alcohol, which could then be further transformed into the desired chiral ketone. Biocatalytic methods, employing whole cells or isolated enzymes, are increasingly recognized for their high enantioselectivity and environmentally benign reaction conditions. mdpi.com
Regioselective Functionalization and Derivatization within Synthetic Sequences
The ability to selectively functionalize specific positions of the cyclohexanone ring is crucial for both the synthesis of this compound and its subsequent use as a building block. Regioselective enolate formation is a key aspect of this control. The deprotonation of an unsymmetrical ketone can lead to two different enolates. Kinetic control (using a strong, sterically hindered base at low temperature) generally favors the formation of the less substituted enolate, while thermodynamic control (using a weaker base at higher temperature) favors the more substituted, and often more stable, enolate.
For a molecule like this compound, the formation of either the C2 or C5 enolate can be controlled by the choice of reaction conditions. This regioselective enolate formation allows for subsequent reactions, such as alkylations, aldol condensations, or halogenations, to occur at a specific position, enabling the introduction of additional functional groups or the elaboration of the carbon skeleton.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign. nih.govresearchgate.net In the synthesis of this compound, several green chemistry principles can be applied to minimize the environmental impact.
The use of catalytic methods, both in the hydrogenation of precursors and in asymmetric synthesis, is inherently greener than stoichiometric approaches as it reduces waste. rsc.org Biocatalysis, as mentioned earlier, is a particularly green approach, as enzymes operate under mild conditions (room temperature and pressure, neutral pH) in aqueous media, and are biodegradable. mdpi.com
Solvent selection is another critical aspect of green chemistry. Traditional organic solvents are often volatile, flammable, and toxic. text2fa.irvertecbiosolvents.com The development of syntheses that utilize greener solvents, such as water, supercritical fluids, or bio-based solvents, is a key goal. nih.govresearchgate.nettext2fa.ir For instance, performing reactions in water, where possible, eliminates the need for volatile organic compounds. nih.gov Additionally, the development of solvent-free reactions, where the reactants are mixed directly, represents an ideal scenario from a green chemistry perspective.
Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is another important consideration. Reactions such as catalytic hydrogenations are highly atom-economical. Designing synthetic routes that maximize atom economy by minimizing the formation of byproducts is a central tenet of green chemistry.
The table below summarizes some of the synthetic strategies discussed and their alignment with green chemistry principles.
| Synthetic Strategy | Key Features | Green Chemistry Aspects |
| Substrate-Controlled Hydrogenation | Utilizes existing stereocenters to direct reaction outcome. | Catalytic (high atom economy, reduced waste). |
| Asymmetric Catalysis | Employs chiral catalysts to induce enantioselectivity. | Catalytic (high atom economy), often allows for milder reaction conditions. |
| Biocatalysis | Uses enzymes or whole organisms as catalysts. | Renewable catalysts, mild reaction conditions, aqueous media, biodegradable. mdpi.com |
| Use of Greener Solvents | Replaces traditional organic solvents with environmentally benign alternatives. | Reduced toxicity and environmental impact. nih.govresearchgate.nettext2fa.irvertecbiosolvents.com |
Reactivity and Mechanistic Studies of Cis 3,4 Dimethylcyclohexanone
Carbonyl Group Reactivity
The reactivity of the carbonyl group in cis-3,4-Dimethylcyclohexanone is central to its synthetic utility. The two faces of the ketone, designated as axial and equatorial, are diastereotopic due to the presence of the methyl groups. This inherent asymmetry allows for stereoselective reactions, where one face is preferentially attacked over the other.
Stereoselective Nucleophilic Additions to the Ketone
Nucleophilic addition to the carbonyl carbon of cyclohexanone (B45756) derivatives is governed by a combination of steric and electronic factors. researchgate.net For this compound, the two chair conformations are not energetically equivalent. The conformation where both methyl groups occupy equatorial positions is significantly more stable, minimizing steric strain. libretexts.orglibretexts.orgopenstax.orglibretexts.orglibretexts.orgpressbooks.pub Consequently, incoming nucleophiles react predominantly with this more stable conformer.
The trajectory of nucleophilic attack is typically favored from the axial direction to avoid steric hindrance from the equatorial hydrogens at the adjacent carbons. However, the presence of axial hydrogens at the C2 and C6 positions can also sterically disfavor this approach. The stereochemical outcome is thus a result of the balance between these competing steric interactions, which can be influenced by the size of the nucleophile and the reaction conditions. For instance, reduction with small hydride donors like lithium aluminum hydride often favors axial attack to yield the equatorial alcohol, while bulkier reagents may favor equatorial attack.
| Nucleophile/Reagent | Predicted Major Attack Trajectory | Major Diastereomeric Alcohol Product | Governing Principle |
|---|---|---|---|
| LiAlH₄ (Lithium Aluminum Hydride) | Axial | Equatorial OH | Minimization of torsional strain; attack on the less hindered face. |
| NaBH₄ (Sodium Borohydride) | Axial | Equatorial OH | Similar to LiAlH₄, favoring the product with the bulky substituent in the equatorial position. |
| CH₃MgBr (Methylmagnesium Bromide) | Axial | Equatorial OH, Axial CH₃ | Grignard reagents are sensitive to steric hindrance, favoring the less encumbered axial approach. |
| L-Selectride® | Equatorial | Axial OH | A bulky hydride source that approaches from the less sterically congested equatorial face. |
Enolate Chemistry and Stereocontrolled Reactions
Enolates are powerful intermediates in organic synthesis, acting as carbon nucleophiles for a variety of bond-forming reactions. masterorganicchemistry.com The formation and reaction of the enolate derived from this compound are profoundly influenced by the cis-methyl groups, which direct the stereochemistry of these processes.
The protons on the two alpha-carbons (C2 and C5) of this compound are diastereotopic. Furthermore, the two protons on C2 are enantiotopic, as are the two protons on C5. This structural feature opens the door for enantioselective enolate formation through deprotonation with a chiral, non-racemic base, such as a chiral lithium amide.
While specific studies on this compound are not prevalent, extensive research on the closely related cis-3,5-Dimethylcyclohexanone provides a strong model for this process. acs.orgacs.org Deprotonation with a chiral lithium amide base can selectively remove one of the two enantiotopic alpha-protons, leading to the formation of a chiral, non-racemic lithium enolate. acs.org The selectivity of this process is dependent on the structure of the chiral base, the solvent, and the presence of additives like lithium bromide. acs.org The resulting chiral enolate can then be trapped with an electrophile to yield an enantiomerically enriched product.
The chiral enolates formed from this compound can participate in aldol (B89426) reactions with aldehydes, forming new carbon-carbon bonds and creating up to two new stereocenters. The stereochemical course of the aldol reaction is often predictable using the Zimmerman-Traxler model, which invokes a six-membered, chair-like transition state. youtube.com
The geometry of the enolate (cis or trans) and the facial selectivity of both the enolate and the aldehyde determine the diastereomeric outcome (syn or anti) of the aldol product. youtube.com For cyclic ketones, the enolate geometry is constrained by the ring. When the chiral enolate of this compound reacts with an achiral aldehyde like benzaldehyde, the reaction proceeds through diastereomeric transition states, leading to a mixture of diastereomeric aldol products. acs.org The ratio of these products is determined by the energy difference between the competing transition states, which is influenced by the steric interactions of the substituents. youtube.com
| Factor | Influence on Stereochemical Outcome |
|---|---|
| Enolate Geometry | A cis-enolate generally leads to a syn-aldol product, while a trans-enolate leads to an anti-aldol product. youtube.com |
| Chiral Base | Determines the enantiomeric purity of the initial enolate, which translates to the final product. acs.org |
| Metal Cation (e.g., Li⁺, B²⁺) | Coordinates both the enolate oxygen and the aldehyde oxygen, organizing the Zimmerman-Traxler transition state. |
| Aldehyde Structure | Steric bulk on the aldehyde can influence the facial selectivity of the nucleophilic attack. |
The enolate of this compound can also act as a nucleophile in Michael (1,4-conjugate) additions to α,β-unsaturated carbonyl compounds. youtube.com This reaction is a powerful method for forming carbon-carbon bonds and constructing more complex carbocyclic systems. beilstein-journals.org
In this process, the enolate adds to the β-carbon of the Michael acceptor. youtube.com The stereoselectivity of the addition is governed by the facial bias of the enolate, which is dictated by the existing stereocenters on the cyclohexane (B81311) ring. The approach of the α,β-unsaturated electrophile will occur from the less sterically hindered face of the enolate to minimize non-bonded interactions in the transition state. This often results in a high degree of diastereoselectivity in the formation of the 1,5-dicarbonyl product.
Cyclohexane Ring Transformations
Beyond reactions centered on the carbonyl group, the cyclohexane ring of this compound can undergo transformations that alter its structure. These reactions are less common but can be synthetically useful for creating different ring sizes or introducing new functionality. One such potential transformation is the Favorskii rearrangement.
The Favorskii rearrangement is a reaction of α-halo ketones with a base that typically leads to a ring-contracted carboxylic acid derivative. If this compound were to be selectively halogenated at the C2 position, treatment with a base like sodium hydroxide could initiate a rearrangement. The proposed mechanism involves the formation of a bicyclic cyclopropanone intermediate. The regiochemistry of the subsequent ring opening of this strained intermediate is dictated by the stability of the resulting carbanion. The stereochemistry of the methyl groups on the original ring would be expected to influence the conformation of the cyclopropanone intermediate and direct the stereochemical outcome of the final cyclopentanecarboxylic acid product.
Selective C-H Functionalization and Activation Studies
The selective functionalization of carbon-hydrogen (C-H) bonds represents a significant area of research in modern organic chemistry, aiming to introduce molecular complexity in a more atom- and step-economical manner. In the context of this compound, several distinct C-H bonds are available for potential activation and functionalization. These include the C-H bonds at the α-positions to the carbonyl group (C2 and C6), the C-H bonds at the carbons bearing the methyl groups (C3 and C4), and the C-H bonds of the methyl groups themselves.
While specific studies on the C-H functionalization of this compound are not extensively documented in the literature, general principles of C-H activation can be applied to predict its reactivity. Transition metal-catalyzed C-H activation is a powerful tool for this purpose. For instance, palladium, rhodium, or iron catalysts could potentially be employed to direct the functionalization of specific C-H bonds.
The presence of the ketone functionality can influence the regioselectivity of such reactions. The α-protons at the C2 and C6 positions are acidic and can be removed under basic conditions to form an enolate, which can then react with various electrophiles. This represents a classical approach to functionalization at these positions. However, direct, metal-catalyzed C-H activation at these sites without proceeding through an enolate is also a plausible pathway.
Functionalization of the C-H bonds on the methyl groups or at the C3 and C4 positions is more challenging due to their unactivated nature. However, advances in directed C-H activation, where a directing group guides a metal catalyst to a specific C-H bond, could potentially be applied. For this compound, the carbonyl oxygen could act as a weak directing group, although this typically favors the formation of five- or six-membered metallacycles, making remote C-H activation more difficult.
Table 1: Potential C-H Functionalization Sites in this compound and Possible Approaches
| C-H Bond Location | Potential Functionalization Method | Expected Challenges |
| α-C-H (C2, C6) | Enolate chemistry (base-mediated) | Potential for competing aldol reactions |
| Direct metal-catalyzed C-H activation | Achieving selectivity over other C-H bonds | |
| C-H at C3, C4 | Directed C-H activation | Lack of a strong directing group |
| Methyl C-H | Radical halogenation | Lack of selectivity between methyl groups |
| Metal-catalyzed C-H activation | High bond dissociation energy |
Ring Oxidation and Reduction Reactions: Stereochemical Outcomes
The stereochemistry of the this compound ring profoundly influences the outcomes of oxidation and reduction reactions at the carbonyl group.
Reduction Reactions:
The reduction of the carbonyl group in this compound can lead to two diastereomeric alcohols: cis,cis-3,4-dimethylcyclohexanol and cis,trans-3,4-dimethylcyclohexanol. The stereochemical outcome is largely dictated by the trajectory of the hydride attack on the carbonyl carbon. In the more stable chair conformation of this compound, both methyl groups are in equatorial positions.
The approach of a hydride reagent, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), is subject to steric hindrance from the axial hydrogens on the same face of the ring. Generally, attack from the less hindered equatorial face is favored, leading to the formation of the axial alcohol. Conversely, attack from the more hindered axial face would yield the equatorial alcohol. The ratio of the two diastereomeric products will depend on the steric bulk of the reducing agent and the reaction conditions. For instance, bulkier reducing agents would be expected to show a higher preference for attack from the less hindered face.
Table 2: Predicted Stereochemical Outcome of the Reduction of this compound
| Reducing Agent | Expected Major Product | Rationale |
| Sodium Borohydride (NaBH₄) | cis,cis-3,4-dimethylcyclohexanol (axial -OH) | Preferential attack from the less sterically hindered equatorial face. |
| Lithium Aluminum Hydride (LiAlH₄) | cis,cis-3,4-dimethylcyclohexanol (axial -OH) | Similar to NaBH₄, but may show different selectivity based on coordination. |
| Lithium tri-sec-butylborohydride (L-Selectride®) | Higher selectivity for cis,cis-3,4-dimethylcyclohexanol | Increased steric bulk of the reagent enhances facial selectivity. |
Oxidation Reactions:
The Baeyer-Villiger oxidation of this compound would result in the insertion of an oxygen atom adjacent to the carbonyl group, forming a seven-membered lactone. wikipedia.orgorganic-chemistry.org The regioselectivity of this reaction is determined by the migratory aptitude of the adjacent carbon atoms. In general, the more substituted carbon has a higher migratory aptitude. In the case of this compound, the two adjacent carbons are C2 and C6, both of which are secondary carbons. However, the migration of the more substituted C2 carbon would be favored over the C6 carbon. The stereochemistry of the migrating group is retained during the oxidation.
Derivatization at Methyl Substituents
Functionalization of the methyl groups of this compound can be achieved through free-radical halogenation. chemicalforums.comchegg.com This reaction proceeds via a radical chain mechanism, typically initiated by UV light or a radical initiator. The selectivity of the halogenation depends on the halogen used. Bromination is generally more selective than chlorination, favoring the formation of the most stable radical intermediate.
In this compound, abstraction of a hydrogen atom from one of the methyl groups would lead to a primary radical. Abstraction of a hydrogen atom from the cyclohexane ring would lead to a secondary or tertiary radical. The tertiary C-H bonds at C3 and C4 are the most likely sites for radical formation due to the stability of the resulting tertiary radicals. Therefore, free-radical bromination of cis-1,2-dimethylcyclohexane has been shown to yield products resulting from substitution at the tertiary carbons on the ring as well as at the methyl groups. chemicalforums.comchegg.com A similar outcome would be expected for this compound.
Table 3: Potential Products of Free-Radical Bromination of this compound
| Product | Site of Bromination | Expected Relative Yield (Qualitative) |
| 3-bromo-3,4-dimethylcyclohexanone | Tertiary C-H at C3 | Major |
| 4-bromo-3,4-dimethylcyclohexanone | Tertiary C-H at C4 | Major |
| 3-(bromomethyl)-4-methylcyclohexanone | Primary C-H on methyl at C3 | Minor |
| 4-(bromomethyl)-3-methylcyclohexanone | Primary C-H on methyl at C4 | Minor |
Rearrangement and Ring Expansion/Contraction Reactions
The carbon skeleton of this compound can be modified through various rearrangement reactions, including ring expansions and contractions.
Ring Expansion:
Ring expansion of cyclohexanones can be achieved through reactions such as the Beckmann rearrangement of the corresponding oxime or the Schmidt reaction with hydrazoic acid. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org In the Beckmann rearrangement, the oxime of this compound, upon treatment with an acid catalyst, would rearrange to a seven-membered lactam. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org The regioselectivity of the migration is determined by the stereochemistry of the oxime; the group anti-periplanar to the hydroxyl group migrates.
The Schmidt reaction, on the other hand, involves the reaction of the ketone with hydrazoic acid (HN₃) in the presence of a strong acid. This reaction also leads to the formation of a lactam, and the migratory aptitude of the adjacent alkyl groups determines the regioselectivity.
Ring Contraction:
A common method for the ring contraction of cyclic ketones is the Favorskii rearrangement. This reaction involves the treatment of an α-haloketone with a base. For this compound, this would first require α-halogenation, for example, at the C2 position. Treatment of the resulting 2-halo-cis-3,4-dimethylcyclohexanone with a base like sodium hydroxide would lead to the formation of a cyclopentanecarboxylic acid derivative. The mechanism is believed to involve the formation of a cyclopropanone intermediate, which is then opened by the nucleophilic attack of the base.
This compound as a Building Block in Complex Chemical Synthesis
Applications in Total Synthesis of Natural Products
While specific examples of the use of this compound in the total synthesis of natural products are not widely reported, substituted cyclohexanones, in general, are valuable building blocks in the synthesis of complex molecules. elsevierpure.com The stereochemically defined centers at C3 and C4 in this compound make it an attractive starting material for the synthesis of natural products containing a substituted cyclohexane ring.
The carbonyl group provides a handle for a wide range of transformations, including aldol reactions, Wittig reactions, and Grignard additions, allowing for the construction of more complex carbon skeletons. The cis-relationship of the methyl groups can serve as a stereochemical control element in subsequent reactions. For instance, hydrogenation of an exocyclic double bond introduced via a Wittig reaction could be directed by the existing stereocenters.
Use as a Chiral Synthon for Advanced Organic Molecules
If this compound were available in an enantiomerically pure form, it would be a valuable chiral synthon for asymmetric synthesis. The defined stereochemistry at the C3 and C4 positions could be transferred to new stereocenters created in subsequent reactions. For example, an enantioselective aldol reaction with the enolate of cis-3,5-dimethylcyclohexanone has been reported, demonstrating the potential of such systems in controlling stereochemistry.
The functional group handles—the ketone and the methyl groups—allow for a variety of modifications to build up molecular complexity. The cyclohexane ring can serve as a scaffold to orient substituents in a specific three-dimensional arrangement, which is crucial for the biological activity of many advanced organic molecules, including pharmaceuticals and agrochemicals.
Advanced Analytical Methodologies in Cis 3,4 Dimethylcyclohexanone Research
Chromatographic Techniques for Purity and Isomeric Separation
Chromatography is the cornerstone for assessing the purity and isomeric composition of 3,4-dimethylcyclohexanone (B1585827) mixtures. The key challenge lies in separating the diastereomeric cis and trans isomers, followed by the resolution of the chiral cis-isomer's enantiomers.
Gas chromatography is a highly effective technique for separating the volatile cis and trans isomers of 3,4-dimethylcyclohexanone. The separation is typically achieved on high-resolution capillary columns where compounds are partitioned based on their boiling points and interactions with the stationary phase. Generally, the trans isomer, often having a slightly lower boiling point and a more linear structure, elutes before the cis isomer. The choice of stationary phase, temperature programming, and carrier gas flow rate are critical parameters that must be optimized for baseline resolution.
Table 1: Illustrative GC Parameters for Isomeric Separation
| Parameter | Condition | Purpose |
| Column | DB-5 (5% Phenyl-polysiloxane) | Standard non-polar column for general separation. |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film | Provides high resolution for closely related isomers. |
| Carrier Gas | Helium or Hydrogen | Inert mobile phase. |
| Injector Temp. | 250 °C | Ensures complete volatilization of the sample. |
| Oven Program | 60 °C (hold 2 min), ramp to 150 °C at 5 °C/min | Optimizes separation between the cis and trans isomers. |
| Detector | Flame Ionization Detector (FID) | Sensitive detector for organic compounds. |
| Expected Elution | 1. trans-isomer, 2. cis-isomer | Based on typical elution patterns for such diastereomers. |
High-Performance Liquid Chromatography (HPLC) is a versatile method for both the analysis and purification of 3,4-dimethylcyclohexanone isomers. springernature.com Unlike GC, HPLC is performed in the liquid phase, making it suitable for larger-scale separations (preparative HPLC) to isolate pure isomers for further study. springernature.com The separation of cis and trans diastereomers can be achieved using either normal-phase (e.g., silica (B1680970) gel column) or reversed-phase (e.g., C18 column) chromatography, capitalizing on the subtle differences in polarity and steric interaction between the isomers and the stationary phase. researchgate.netresearchgate.netmsu.edunih.gov
For preparative work, analytical methods are scaled up by using larger columns and higher flow rates to process milligrams to grams of material. The goal is to maximize throughput while maintaining sufficient resolution to collect pure fractions of each isomer.
Table 2: Typical HPLC Conditions for Diastereomer Separation
| Parameter | Normal-Phase | Reversed-Phase |
| Stationary Phase | Silica Gel (SiO₂) | C18 (Octadecylsilane) |
| Mobile Phase | Hexane / Ethyl Acetate (e.g., 95:5) | Acetonitrile / Water (e.g., 60:40) |
| Flow Rate | 1.0 mL/min (Analytical) | 1.0 mL/min (Analytical) |
| Detection | UV (at ~210 nm for carbonyl) or RI | UV (at ~210 nm for carbonyl) or RI |
| Purpose | Separation based on polarity differences. | Separation based on hydrophobicity differences. |
The cis-3,4-dimethylcyclohexanone molecule is chiral and exists as a pair of non-superimposable mirror images called enantiomers ((3R,4R) and (3S,4S)). Distinguishing and quantifying these enantiomers is crucial in stereoselective synthesis and requires chiral chromatography. gcms.cz
This can be accomplished using either chiral GC or chiral HPLC. In both techniques, a chiral stationary phase (CSP) is used. nih.gov These phases create a transient diastereomeric interaction with the enantiomers, leading to different retention times and allowing for their separation. gcms.cznih.gov Common CSPs for GC include derivatized cyclodextrins, while polysaccharide-based phases (e.g., Chiralcel® OD, OJ) are common for HPLC. nih.govnih.gov The resulting chromatogram allows for the direct measurement of enantiomeric excess (% ee), a critical indicator of a product's optical purity.
Table 3: Example Chiral HPLC Method for Enantiomer Resolution
| Parameter | Condition |
| Column | Chiralcel® OD-H (Cellulose derivative) |
| Mobile Phase | Hexane / Isopropanol (90:10) |
| Flow Rate | 0.5 mL/min |
| Temperature | 25 °C |
| Detection | UV at 210 nm |
| Result | Baseline separation of (3R,4R) and (3S,4S) enantiomers. |
Polarimetry for Optical Activity Measurements
Polarimetry is a fundamental technique used to measure the optical activity of chiral compounds. sapub.org A solution of an enantiomerically pure sample will rotate the plane of plane-polarized light. msu.edu This rotation is measured in degrees and is used to calculate the specific rotation ([α]), a characteristic physical property for each enantiomer. msu.edu
The specific rotation is dependent on the compound, concentration, solvent, temperature, and the wavelength of light used (typically the sodium D-line, 589 nm). One enantiomer will have a positive (+) rotation (dextrorotatory), while its mirror image will have an equal but opposite (-) rotation (levorotatory). msu.edu This technique is essential for confirming the identity of a separated enantiomer and for providing a quick assessment of enantiomeric purity.
Table 4: Standard Reporting Format for Specific Rotation Data
| Parameter | Example Value | Description |
| Enantiomer | (3R,4R)-cis-3,4-Dimethylcyclohexanone | The specific enantiomer being measured. |
| Specific Rotation | [α]²⁰D = +X.X° | The measured rotation at 20°C using the sodium D-line. |
| Concentration (c) | 1.0 g/100 mL | The concentration of the sample solution. |
| Solvent | Chloroform | The solvent used to dissolve the sample. |
Future Research Directions and Emerging Areas
Development of Novel and Efficient Synthetic Routes
The synthesis of substituted cyclohexanones, including cis-3,4-dimethylcyclohexanone, is a focal point of contemporary organic chemistry due to their prevalence in bioactive compounds and as intermediates in the synthesis of various materials. nih.gov Future research is geared towards the development of more efficient and stereoselective synthetic methodologies.
Cascade reactions, such as the inter–intramolecular double Michael strategy, also present a powerful tool for the diastereoselective synthesis of highly functionalized cyclohexanones. beilstein-journals.org These reactions, often carried out under mild conditions with high atom economy, are scalable and capable of producing complex cyclic systems with excellent diastereoselectivity. beilstein-journals.org Further investigation into these cascade reactions could lead to novel pathways for synthesizing specific stereoisomers of 3,4-dimethylcyclohexanone (B1585827).
Moreover, the application of nih.govnih.gov-sigmatropic rearrangements offers a regioselective and stereoselective method for C–C bond formation in the synthesis of chiral cyclohexenones, which can be precursors to this compound. acs.org
| Synthetic Strategy | Description | Potential Advantages for this compound Synthesis |
| Tandem Photocatalyzed Annulation | A convergent synthesis of substituted cycloalkanones via a formal [5+1] cycloaddition, featuring two distinct photoredox cycles. nih.gov | Mild reaction conditions, elimination of strong bases or expensive metal catalysts, construction of two contiguous C-C bonds in one pot. nih.gov |
| Cascade Double Michael Reaction | A strategy for synthesizing highly functionalized cyclohexanones from curcumins and arylidenemalonates using a phase transfer catalyst at room temperature. beilstein-journals.org | High diastereoselectivity, moderate to excellent yields, and scalability. beilstein-journals.org |
| nih.govnih.gov-Sigmatropic Rearrangement | A method to achieve regio- and stereoselective C–C bond forming reactions to produce chiral cyclohexenones. acs.org | High stereocontrol, potential for asymmetric synthesis of precursors. |
Advanced Computational Modeling for Precise Prediction of Reactivity and Conformation
Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of molecules like this compound. Density Functional Theory (DFT) calculations, for example, can provide deep insights into the reaction mechanisms, such as the Robinson annulation involving cyclohexanone (B45756), by detailing the elementary steps and transition states. researchgate.net This predictive power allows for the rational design of synthetic routes and catalysts.
Future research will likely focus on more sophisticated computational models to accurately predict the conformational landscape and reactivity of substituted cyclohexanones. sapub.org Understanding the dynamic interplay of various conformations is crucial, as it can determine the outcome of a reaction. nih.gov For instance, the stability of different chair and boat conformations of cyclohexane (B81311) derivatives, influenced by the steric and electronic effects of substituents, can be modeled to predict the most stable isomers. sapub.orgnih.gov Advanced modeling can elucidate the subtle energy differences between conformers and the barriers to their interconversion, which is critical for designing stereoselective reactions. nih.gov
| Computational Method | Application in this compound Research | Insights Gained |
| Density Functional Theory (DFT) | Studying reaction mechanisms like Robinson annulation. researchgate.net | Detailed understanding of reaction pathways and transition states, aiding in catalyst design. researchgate.net |
| Molecular Modeling and Conformational Analysis | Predicting the most stable conformations and calculating conformational equilibria. sapub.org | Confirmation of lowest energy conformations, understanding steric strain and substituent effects. sapub.org |
| Molecular Dynamics (MD) Simulations | Investigating the dynamic interconversion between various conformations. nih.gov | Elucidation of how ring dynamics, influenced by substituent arrangements, affect reactivity. nih.gov |
Exploration of this compound in Supramolecular Chemistry or Material Science Building Blocks
The cyclohexane ring, particularly when functionalized, can be used to create molecules with large dipole moments that drive self-assembly into supramolecular polymers. nih.gov For example, all-cis 1,2,3,4,5,6-hexafluorocyclohexane, with its significant dipole moment, has been shown to form nanofibers through kinetically controlled supramolecular polymerization. nih.gov By analogy, appropriately functionalized derivatives of this compound could be designed to self-assemble into novel supramolecular structures.
Furthermore, cyclic ketones and their derivatives are being explored as components in the construction of crystalline supramolecular assemblies. mdpi.com The defined stereochemistry of this compound can be exploited to control the packing of molecules in a crystal lattice, leading to materials with specific host-guest properties or stimuli-responsive behaviors. mdpi.com
Bio-inspired Catalysis and Chemoenzymatic Transformations
Nature provides a vast inspiration for the development of new catalytic systems. Bio-inspired catalysis and chemoenzymatic methods are emerging as powerful strategies for the synthesis of complex molecules with high selectivity. acs.org The enzymatic formation of carbon-carbon bonds is a key transformation in organic synthesis, and enzymes offer a green and efficient alternative to traditional chemical catalysts. nih.gov
Future research in this area could focus on employing enzymes, or synthetic catalysts that mimic enzyme function, for the stereoselective synthesis of this compound. Chemoenzymatic strategies, which combine enzymatic reactions with chemical transformations, can be particularly effective for producing chiral molecules. researchgate.net For instance, an enzymatic resolution could be used to separate a racemic mixture of 3,4-dimethylcyclohexanone, or an enzyme could be used to catalyze a key bond-forming step with high stereocontrol. researchgate.netacs.org
The development of artificial enzymes and organocatalysts that mimic natural processes, such as aldol (B89426) reactions and Michael additions, is another exciting frontier. acs.org These catalysts can be designed to operate under mild conditions and with high enantioselectivity, providing new tools for the synthesis of specific isomers of substituted cyclohexanones. acs.org
| Approach | Relevance to this compound | Potential Outcomes |
| Chemoenzymatic Synthesis | Synthesis of chiral precursors and enantioselective transformations. researchgate.netacs.org | Production of enantiomerically pure isomers of 3,4-dimethylcyclohexanone and its derivatives. |
| Biocatalytic C-C Bond Formation | Utilizing enzymes for key bond-forming reactions in the synthesis of the cyclohexanone ring. nih.govacs.org | Greener and more efficient synthetic routes with high stereoselectivity. nih.gov |
| Biomimetic Organocatalysis | Development of small-molecule catalysts that mimic enzyme active sites for stereoselective reactions. acs.org | Novel and highly selective methods for synthesizing complex chiral molecules under mild conditions. acs.org |
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry is revolutionizing chemical synthesis by offering enhanced control over reaction parameters, improved safety, and the ability to scale up reactions seamlessly. thieme-connect.despringerprofessional.de The integration of this compound synthesis into continuous-flow systems represents a significant area for future research. Flow reactors can enable reactions to be performed at higher temperatures and pressures than in traditional batch reactors, often leading to faster reaction times and higher yields. springerprofessional.de
The precise control over mixing and heat transfer in microreactors can also lead to improved selectivity, which is particularly important for controlling the stereochemistry of this compound. tue.nl Furthermore, flow chemistry facilitates the telescoping of multiple reaction steps, purifications, and analyses into a single, continuous process, thereby increasing efficiency and reducing waste. thieme-connect.de
Automated synthesis platforms, often coupled with flow chemistry, can accelerate the discovery and optimization of new synthetic routes. nih.gov These systems can rapidly screen a wide range of reaction conditions to identify the optimal parameters for the synthesis of this compound with the desired stereochemistry. The use of supported reagents and catalysts in flow systems can also simplify product purification and catalyst recycling. nih.gov
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for laboratory-scale preparation of cis-3,4-Dimethylcyclohexanone?
- Methodological Answer : The compound can be synthesized via oxidation of cis-3,4-Dimethylcyclohexanol using pyridinium chlorochromate (PCC) in dichloromethane. This method avoids over-oxidation and preserves stereochemistry . Alternatively, catalytic oxidation with ruthenium-based catalysts under aerobic conditions offers higher efficiency for similar cyclohexanones, as demonstrated in studies on 4-Hydroxy-2,2-dimethylcyclohexanone derivatives .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H NMR : Identifies coupling patterns between vicinal protons to confirm the cis configuration of methyl groups.
- IR Spectroscopy : Detects the carbonyl stretch (C=O) at 1715–1740 cm⁻¹.
- GC-MS : Validates molecular weight and purity.
- DSC : Assesses phase transitions, as shown in thermochemical studies of cyclohexanones .
Q. How should this compound be purified to minimize stereochemical contamination?
- Methodological Answer : Fractional distillation under reduced pressure (e.g., 40–50°C at 10 mmHg) effectively separates stereoisomers. Recrystallization in hexane/ethyl acetate (3:1 v/v) at low temperatures (-20°C) can further isolate the cis isomer, as described for structurally similar ketones .
Q. What are the standard handling protocols to ensure safety during experiments with this compound?
- Methodological Answer : Use fume hoods to avoid inhalation of vapors. Wear nitrile gloves and chemical-resistant goggles. Store in amber glass bottles under nitrogen to prevent oxidation, following guidelines for related cyclohexanones .
Advanced Research Questions
Q. How does the stereochemistry of methyl groups influence electrocyclic reactions involving this compound derivatives?
- Methodological Answer : The cis configuration imposes steric constraints that favor conrotatory ring-opening mechanisms. For example, heating cis-3,4-dimethylcyclobutene (a model system) yields trans,cis-2,4-hexadiene via conrotatory motion, as shown in electrocyclic reaction studies . Computational modeling (DFT) can predict transition-state geometries and activation barriers .
Q. What strategies resolve contradictions in reported reaction yields for this compound-based syntheses?
- Methodological Answer :
- Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation.
- HPLC with Chiral Columns : Differentiates stereoisomeric byproducts, as applied in studies of cyclohexanone derivatives .
- Temperature Optimization : Adjust reaction conditions to favor kinetic vs. thermodynamic control. For instance, lower temperatures (0°C) stabilize intermediates, while higher temperatures (25°C) promote isomerization, as observed in fullerene adduct syntheses .
Q. How can computational methods predict the conformational stability of this compound?
- Methodological Answer :
- DFT Calculations : B3LYP/6-31G* level theory evaluates chair conformer stability, accounting for 1,3-diaxial interactions between methyl groups.
- Molecular Dynamics : Simulates solvent effects on ring-flipping kinetics.
- NIST Data : Validates enthalpy (ΔfH°) and entropy (S°) values against experimental thermochemical data .
Q. What experimental designs are optimal for studying the kinetic vs. thermodynamic control in this compound reactions?
- Methodological Answer :
- Variable-Temperature NMR : Tracks equilibration between conformers or intermediates.
- Quenching Experiments : Halt reactions at timed intervals to isolate kinetic products (e.g., using cold traps).
- Isotopic Labeling : 13C-labeled methyl groups can trace reaction pathways, as demonstrated in cyclohexanone oxidation studies .
Q. How do steric effects in this compound impact its reactivity in cycloaddition reactions?
- Methodological Answer : The cis-methyl groups hinder [4+2] Diels-Alder reactions by destabilizing the transition state. Instead, 1,3-dipolar cycloadditions with nitrile oxides are favored, producing syn- and anti-isomeric bicyclic adducts. This behavior mirrors reactions observed with cis-3,4-Dichlorocyclobutene .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
